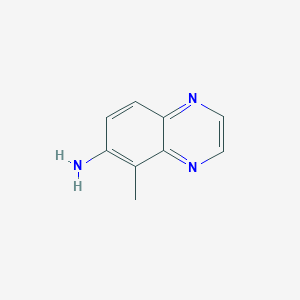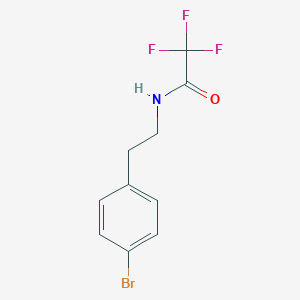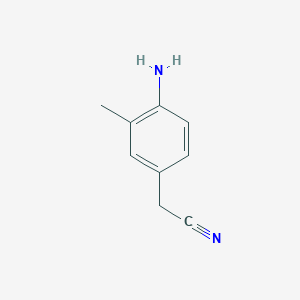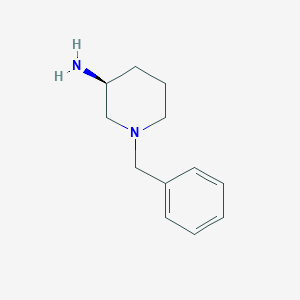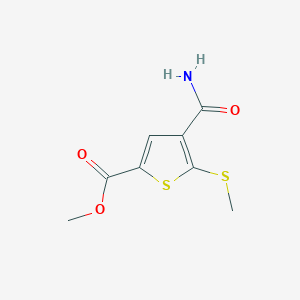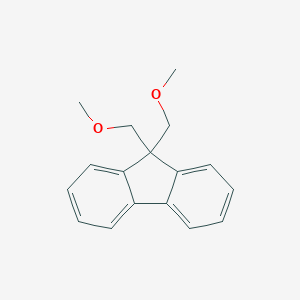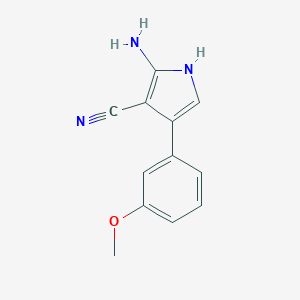
Sodium salt of maleic acid diphenylmethylene hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium salt of maleic acid diphenylmethylene hydrazide, also known as sodium hydrazide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is highly soluble in water and has the chemical formula C13H11N2NaO4. Sodium hydrazide has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in tumor growth and inflammation. Sodium hydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while also reducing the production of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
Sodium hydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation, and improvement of plant growth and quality. In cancer cells, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to induce cell cycle arrest and apoptosis, while also inhibiting angiogenesis, the formation of new blood vessels that can supply tumors with nutrients. In immune cells, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. In plants, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to improve root growth, increase chlorophyll content, and enhance resistance to environmental stressors.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium hydrazide has several advantages for lab experiments, including its high solubility in water, ease of synthesis, and potential applications in various fields. However, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide, including the development of new synthesis methods, the optimization of its applications in medicine, agriculture, and material science, and the exploration of its potential toxicity and safety. Further studies are needed to fully understand the mechanism of action of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide involves the reaction of maleic acid with hydrazine hydrate, followed by the addition of Sodium salt of maleic acid diphenylmethylene hydrazide hydroxide. The resulting product is then filtered, washed, and dried to obtain the final product. This synthesis method has been optimized to produce high yields of pure Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide.
Applications De Recherche Scientifique
Sodium hydrazide has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. In agriculture, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been used as a plant growth regulator, improving crop yield and quality. In material science, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been used as a reducing agent and stabilizer in the synthesis of nanoparticles and other materials.
Propriétés
Numéro CAS |
160282-28-0 |
|---|---|
Nom du produit |
Sodium salt of maleic acid diphenylmethylene hydrazide |
Formule moléculaire |
C17H13N2NaO3 |
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H14N2O3.Na/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12H,(H,18,20)(H,21,22);/q;+1/p-1/b12-11-; |
Clé InChI |
JXFJJWXROBWINA-AFEZEDKISA-M |
SMILES isomérique |
C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2.[Na+] |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+] |
Synonymes |
A-826 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



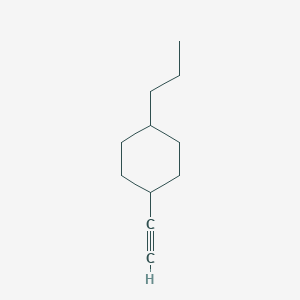
![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
